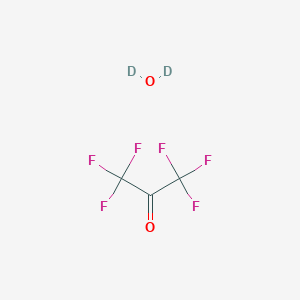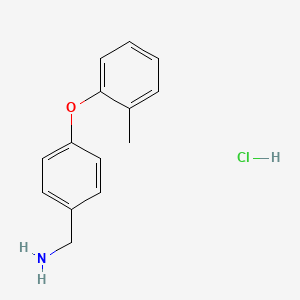
Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one
Vue d'ensemble
Description
Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one is a compound with the molecular formula C3H2F6O2 . It is a derivative of hexafluoroacetone, with deuterium oxide as one of its component compounds .
Molecular Structure Analysis
The compound has a molecular weight of 186.05 g/mol . Its InChI string isInChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2/i/hD2 . The compound’s structure includes a carbonyl group (C=O) and six fluorine atoms attached to the carbon atoms . Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.05 g/mol . It has one hydrogen bond donor and eight hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are both 186.00845177 g/mol . Its topological polar surface area is 18.1 Ų .Applications De Recherche Scientifique
1. Dynamics of Deuterated Water in Nafion Films
- Deuterated water (D2O) dynamics in perfluorosulfonic acid ionomer Nafion films have been studied using deuteron nuclear magnetic resonance (NMR) spectroscopy. This research revealed that at low temperatures, deuterated water molecules occupy both rigid and mobile sites in Nafion, with all molecules becoming mobile at a specific temperature. This study provides insights into the hydrogen bonding changes and motional narrowing in deuterated water within such films (Han, Lee, & Lee, 2016).
2. Hydrogen Bond Switching in Ionic Liquids
- The effect of deuterated water on hydrogen bond strength in ionic liquid mixtures was observed, showing that hydrogen bonds in these mixtures depend significantly on the type of water (H2O vs D2O). The study highlighted the conformational changes in these bonds at different temperatures, contributing to understanding the interactions in ionic liquid–water systems (Yoshimura et al., 2013).
3. Lipogenesis Measurement Using Deuterated Water
- Deuterated water has been applied to measure de novo fatty acid synthesis in adipose tissue. This study utilized deuterated water and isotope ratio mass spectrometry, comparing lipogenesis in obese and lean women, highlighting the utility of deuterated water in metabolic studies (Guo et al., 2000).
4. Investigating Water's Role in Excitable Biosystems
- Deuteration has been used to study the involvement of water in the structure and function of excitable biosystems. This research provides insights into how water distribution in tissues and its interaction with cellular structures can be influenced by deuteration (Vasilescu & Katona, 1986).
5. Deuterium Labeling for Proliferating Cells
- Deuterated water (2H2O) has been utilized to study deuterium enrichment into DNA of proliferating cells. This research is crucial for understanding how stable isotopes can be employed in labeling proteins and other biomolecules for scientific studies (Farthing et al., 2017).
6. Deuteration Effects in Molecular Mechanics
- Research has shown that deuteration, a common chemical modification, can affect intra-molecular vibrations and hence inter-molecular interactions. This study, particularly with THF-water mixtures, emphasizes the importance of isotopic dependent vibrations in molecular dynamics simulations (Agarwal, Smith, & Smith, 2020).
7. Tumor Visualization via Deuterium Magnetic Resonance Imaging
- Deuterated water has been used for in vivo imaging of tumors. The study hypothesized that rapidly proliferating cancer cells, due to high metabolic activity, would become preferentially labeled with deuterium, allowing imaging of biosynthetically labeled metabolites (Assmann et al., 2019).
Mécanisme D'action
Deuterated Water
Target of Action: Deuterated water, also known as heavy water, is a form of water where the hydrogen atoms are replaced by deuterium . The primary targets of deuterated water are the metabolic processes in the body .
Mode of Action: Deuterated water interacts with the body’s metabolic processes. The deuterium in the water forms stronger bonds than hydrogen, which can increase the biological half-life and metabolic stability of drugs .
Biochemical Pathways: Deuterated water can affect various biochemical pathways. For instance, it can lead to metabolic shunting, which can decrease exposure to toxic metabolites or increase exposure to active metabolites .
Pharmacokinetics: The ADME properties of deuterated water are similar to those of regular water. Due to the stronger deuterium-carbon bonds, drugs developed with deuterated water can have better pharmacokinetic or toxicological properties .
Result of Action: The use of deuterated water can lead to an improvement in the metabolic stability of drugs and a reduction in toxicity .
Action Environment: Environmental factors such as temperature and pressure can influence the deuteration process .
1,1,1,3,3,3-Hexafluoropropan-2-one
Target of Action: 1,1,1,3,3,3-Hexafluoropropan-2-one is a solution-phase peptide chemistry solvent . It targets chemical reactions, particularly Friedel–Crafts-type reactions .
Mode of Action: This compound facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of certain cycloaddition reactions .
Biochemical Pathways: 1,1,1,3,3,3-Hexafluoropropan-2-one can affect various biochemical pathways. For instance, it can catalyze the epoxidation of certain compounds .
Pharmacokinetics:Result of Action: The use of 1,1,1,3,3,3-Hexafluoropropan-2-one can lead to an increase in the efficiency of certain chemical reactions .
Action Environment: Environmental factors such as temperature and pressure can influence the action of 1,1,1,3,3,3-Hexafluoropropan-2-one .
Analyse Biochimique
Biochemical Properties
Deuterated water has been found to cause a variety of morphological and physiological changes in cells and organisms . It is incorporated into nonessential amino acids through transamination and other intermediary pathways, and these deuterated amino acids are then synthesized into new proteins . On the other hand, 1,1,1,3,3,3-hexafluoropropan-2-one is a solution-phase peptide chemistry solvent that facilitates Friedel–Crafts-type reactions .
Cellular Effects
Deuterated water has been observed to affect fundamental processes such as cell division or energy metabolism . In contrast, 1,1,1,3,3,3-hexafluoropropan-2-one is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .
Molecular Mechanism
The mechanism of action of deuterated water involves its incorporation into nonessential amino acids, which are then synthesized into new proteins . The mechanism of action of 1,1,1,3,3,3-hexafluoropropan-2-one involves its role as a solvent that facilitates Friedel–Crafts-type reactions .
Temporal Effects in Laboratory Settings
The effects of deuterated water on cells and organisms can change over time . Similarly, the effects of 1,1,1,3,3,3-hexafluoropropan-2-one can also vary depending on the duration of exposure .
Metabolic Pathways
Deuterated water is involved in the metabolic pathways of nonessential amino acids
Propriétés
IUPAC Name |
deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBNOKIGWWEWCN-ZSJDYOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584208 | |
| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72301-81-6 | |
| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72301-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1628283.png)



![tert-Butyl [(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B1628289.png)








![5-(6-Bromobenzo[d][1,3]dioxol-5-yl)oxazole](/img/structure/B1628306.png)
